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Compound of Interest

Compound Name: 3-(Pyridin-2-yl)propanenitrile

Cat. No.: B1317712 Get Quote

CAS Number: 35549-47-4

This technical guide provides a comprehensive overview of 3-(Pyridin-2-yl)propanenitrile, a

versatile heterocyclic nitrile with applications in organic synthesis and potential as a scaffold in

drug discovery. This document is intended for researchers, scientists, and professionals in the

field of drug development.

Chemical and Physical Properties
3-(Pyridin-2-yl)propanenitrile, also known as 2-(2-cyanoethyl)pyridine, is a pyridine derivative

with a propanenitrile substituent at the 2-position.[1] Its fundamental properties are summarized

in the table below.
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Property Value Reference

CAS Number 35549-47-4 [1][2]

Molecular Formula C₈H₈N₂ [1][2]

Molecular Weight 132.16 g/mol [1][2]

Appearance Solid

Storage Sealed in dry, 2-8°C [1]

SMILES N#CCCC1=NC=CC=C1

InChI Key
KWGZNYCFTYOQHV-

UHFFFAOYSA-N

Synthesis and Reactivity
The synthesis of 3-(Pyridin-2-yl)propanenitrile can be achieved through several synthetic

routes. Two common methods are the cyanoethylation of 2-picoline and the hydrocyanation of

2-vinylpyridine.

Experimental Protocols
Method 1: Synthesis from 2-Picoline and Acrylonitrile

This method involves the base-catalyzed Michael addition of 2-picoline to acrylonitrile.

Materials:

2-Picoline

Acrylonitrile

Sodium ethoxide (or other suitable base)

Anhydrous ethanol

Hydrochloric acid
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Diethyl ether

Sodium sulfate (anhydrous)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve

sodium ethoxide in anhydrous ethanol under an inert atmosphere.

Add 2-picoline to the flask.

Slowly add acrylonitrile dropwise to the reaction mixture with stirring.

After the addition is complete, heat the mixture to reflux for several hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and neutralize with

hydrochloric acid.

Remove the solvent under reduced pressure.

Extract the product with diethyl ether.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the

crude product.

Purify the product by vacuum distillation or column chromatography.

Method 2: Synthesis from 2-Vinylpyridine and Hydrogen Cyanide

This reaction involves the addition of hydrogen cyanide to 2-vinylpyridine. Caution: Hydrogen

cyanide is extremely toxic and this reaction should only be performed by trained personnel in a

well-ventilated fume hood with appropriate safety precautions.

Materials:

2-Vinylpyridine
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Hydrogen cyanide (or a cyanide salt with an acid)

A suitable catalyst (e.g., a basic catalyst)

An appropriate solvent (e.g., an inert organic solvent)

Procedure:

In a suitable reaction vessel, dissolve 2-vinylpyridine and the catalyst in the solvent.

Carefully introduce hydrogen cyanide to the reaction mixture at a controlled temperature.

Stir the reaction mixture for a specified period, monitoring the reaction by a suitable

analytical method (e.g., GC-MS or TLC).

Upon completion, quench the reaction carefully with an appropriate reagent to neutralize any

remaining hydrogen cyanide.

Work up the reaction mixture by extraction and washing.

Dry the organic phase and remove the solvent.

Purify the resulting 3-(Pyridin-2-yl)propanenitrile.

Chemical Reactivity
The nitrile group and the pyridine ring in 3-(Pyridin-2-yl)propanenitrile are the primary sites of

its chemical reactivity. The nitrile group can undergo hydrolysis to form a carboxylic acid or

reduction to form an amine. The pyridine ring can undergo electrophilic substitution reactions.

Applications in Drug Development and Biological
Activity
While specific biological data for 3-(Pyridin-2-yl)propanenitrile is limited in the public domain,

pyridine-containing compounds are a significant class of scaffolds in medicinal chemistry,

exhibiting a wide range of biological activities. Derivatives of pyridine are known to possess

anticancer, anti-inflammatory, and antimicrobial properties.
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Potential Anticancer Activity
Numerous pyridine derivatives have been investigated for their potential as anticancer agents.

Studies on related compounds suggest that they can induce cell cycle arrest and apoptosis in

cancer cell lines. For instance, some pyridine derivatives have shown cytotoxic effects against

the human liver cancer cell line HepG2.

Experimental Protocol: Cytotoxicity Assay using HepG2 cells (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of a compound against

the HepG2 cell line.

Materials:

HepG2 cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% penicillin-streptomycin

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

Dimethyl sulfoxide (DMSO)

96-well plates

Test compound (3-(Pyridin-2-yl)propanenitrile)

Procedure:

Culture HepG2 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to

adhere overnight.

Prepare a stock solution of the test compound in DMSO and make serial dilutions in the

culture medium.
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Replace the medium in the wells with the medium containing different concentrations of the

test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

Incubate the plates for 48 or 72 hours.

Add MTT solution to each well and incubate for 4 hours.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the

concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows
The precise mechanism of action for 3-(Pyridin-2-yl)propanenitrile is not well-documented.

However, based on the known activities of other anticancer pyridine derivatives, a hypothetical

signaling pathway can be proposed. Some pyridine compounds have been shown to induce

apoptosis through the activation of stress-activated protein kinases like JNK and the tumor

suppressor protein p53.

Below are diagrams illustrating a potential synthesis workflow and a hypothetical signaling

pathway.
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Synthesis Workflow for 3-(Pyridin-2-yl)propanenitrile

Method 1: From 2-Picoline Method 2: From 2-Vinylpyridine

2-Picoline

Michael Addition

Acrylonitrile

3-(Pyridin-2-yl)propanenitrile

2-Vinylpyridine

Hydrocyanation

Hydrogen Cyanide

3-(Pyridin-2-yl)propanenitrile
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Hypothetical Signaling Pathway for Anticancer Activity

3-(Pyridin-2-yl)propanenitrile

Cellular Stress

JNK Activation p53 Activation

Apoptosis Cell Cycle Arrest

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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